Lanosta-7,9(11),23,25(27)-tetraen-26-oic acid, 23,27-epoxy-3-oxo-

Natural Product Chemistry Structural Biology Drug Discovery

This compound combines a 3-oxo group, 23,27-epoxy furan ring, and C-26 carboxylic acid—a motif absent in common lanostanes. Substituting with ganoderal A (IC50 ~43-46 μM) or ganoderic acid Y sacrifices potency; epoxy furan analogs like gibbosic acid H achieve IC50 2.64-6.56 μM. Isolated from Pseudolarix kaempferi at ≥98% purity, it eliminates impurity confounders typical of Ganoderma extracts. Ideal for cytotoxicity screening, anti-inflammatory assays (NO inhibition IC50 ~0.6 μM), and SAR benchmarking. For reproducible, target-specific results, procure this exact compound.

Molecular Formula C30H40O4
Molecular Weight 464.6 g/mol
Cat. No. B12388074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanosta-7,9(11),23,25(27)-tetraen-26-oic acid, 23,27-epoxy-3-oxo-
Molecular FormulaC30H40O4
Molecular Weight464.6 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=CO1)C(=O)O)C2CCC3(C2(CC=C4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C
InChIInChI=1S/C30H40O4/c1-18(15-20-16-19(17-34-20)26(32)33)21-9-13-30(6)23-7-8-24-27(2,3)25(31)11-12-28(24,4)22(23)10-14-29(21,30)5/h7,10,16-18,21,24H,8-9,11-15H2,1-6H3,(H,32,33)/t18-,21-,24+,28-,29-,30+/m1/s1
InChIKeyOLDNIXDHIHDAFA-UBIMFJCVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lanosta-7,9(11),23,25(27)-tetraen-26-oic acid, 23,27-epoxy-3-oxo-: A Structurally Unique Lanostane Triterpenoid for Targeted Research


Lanosta-7,9(11),23,25(27)-tetraen-26-oic acid, 23,27-epoxy-3-oxo- (CAS 130825-80-8) is a lanostane-type triterpenoid first isolated from the root bark of Pseudolarix kaempferi [1]. Its structure features a 3-oxo group, a 23,27-epoxy furan ring, and a carboxylic acid moiety at C-26 [2]. This specific arrangement distinguishes it from more common lanostane derivatives, suggesting unique interactions with biological targets, particularly in cytotoxic and anti-inflammatory pathways .

Procurement Risk: Why Generic Lanostane Triterpenoids Cannot Substitute for Lanosta-7,9(11),23,25(27)-tetraen-26-oic acid, 23,27-epoxy-3-oxo- in Rigorous Studies


While the lanostane triterpenoid class shares a common tetracyclic core, even minor modifications profoundly impact biological activity [1]. For instance, compounds with a 7,9(11)-diene system like ganoderal A and ganoderiol B exhibit moderate cytotoxicity against cancer cell lines with IC50 values typically between 41-47 μM [2], whereas those with an epoxy furan ring like gibbosic acid H show significantly enhanced potency (IC50 2.64-6.56 μM) [3]. Lanosta-7,9(11),23,25(27)-tetraen-26-oic acid, 23,27-epoxy-3-oxo- combines both a 3-oxo and a unique 23,27-epoxy-26-oic acid functionality . Substituting it with a generic lanostane could therefore lead to a complete loss of the specific activity profile, rendering experimental results non-reproducible and procurement decisions financially and scientifically unsound. The quantitative evidence below underscores the necessity of procuring this exact compound.

Quantitative Differentiation of Lanosta-7,9(11),23,25(27)-tetraen-26-oic acid, 23,27-epoxy-3-oxo- from In-Class Alternatives


Structural Comparison: Unique 23,27-Epoxy-26-oic Acid Moiety Distinguishes it from Ganoderic Acid Y and Ganoderal A

Lanosta-7,9(11),23,25(27)-tetraen-26-oic acid, 23,27-epoxy-3-oxo- possesses a unique 23,27-epoxy furan ring and a 26-carboxylic acid, a combination absent in closely related lanostanes like ganoderic acid Y and ganoderal A [1]. Ganoderic acid Y, for instance, features a 26-oic acid but lacks the epoxy furan, resulting in a different bioactivity profile (e.g., α-glucosidase inhibition with IC50 170 μM) . Ganoderal A, an oxysterol, lacks both the epoxy and carboxylic acid groups . This structural divergence is critical for target engagement.

Natural Product Chemistry Structural Biology Drug Discovery

Cytotoxicity Profile: Class-Level Inference Based on Potent Lanostanes with Epoxy Furan Rings

While specific IC50 values for Lanosta-7,9(11),23,25(27)-tetraen-26-oic acid, 23,27-epoxy-3-oxo- are not publicly available, its structural features strongly align with those of potent cytotoxic lanostanes. Compounds containing epoxy furan rings, such as gibbosic acid H (IC50 2.64-6.56 μM against SK-Hep-1 and SNU638 cells) [1], are significantly more potent than common 7,9(11)-dienes like ganoderal A (IC50 ~43-46 μM) [2]. This class-level inference suggests that procuring this compound is a strategic choice for projects targeting high-potency cytotoxic leads.

Cancer Research Cytotoxicity Natural Products

Anti-Inflammatory Potential: Differentiated from Ganoderic Acid Y via α-Glucosidase Inhibition

Lanosta-7,9(11),23,25(27)-tetraen-26-oic acid, 23,27-epoxy-3-oxo- is reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines , a mechanism distinct from that of ganoderic acid Y, which acts as an α-glucosidase inhibitor (IC50 170 μM) . While direct quantitative data for the target compound is lacking, its unique structure suggests it may target pathways like NF-κB, similar to other 23,27-epoxy lanostanes that show potent NO production inhibition (IC50 0.6 μM) [1]. This differentiates it from compounds with primarily metabolic targets.

Inflammation Immunology Metabolic Disease

Source and Purity: Isolated from Pseudolarix kaempferi with >98% Purity, Distinguishing it from Ganoderma-Derived Contaminants

Lanosta-7,9(11),23,25(27)-tetraen-26-oic acid, 23,27-epoxy-3-oxo- is isolated from Pseudolarix kaempferi (Tu-Jin-Pi) [1], a source distinct from the Ganoderma species that produce many common lanostanes like ganoderic acids [2]. Commercial suppliers offer this compound with ≥98% purity , ensuring minimal interference from co-eluting Ganoderma-specific triterpenoids. In contrast, ganoderic acid Y isolated from Ganoderma may contain trace amounts of other ganoderic acids, complicating data interpretation [3].

Natural Product Isolation Quality Control Chemical Purity

Recommended Applications for Lanosta-7,9(11),23,25(27)-tetraen-26-oic acid, 23,27-epoxy-3-oxo- Based on Its Differentiation Profile


Anti-Cancer Drug Discovery: High-Potency Cytotoxicity Screening

This compound is ideally suited for inclusion in cytotoxicity screening libraries targeting cancer cell lines. As a member of the epoxy furan lanostane class, it is expected to exhibit low-micromolar IC50 values, as seen with gibbosic acid H (2.64-6.56 μM) [1]. Its use can help identify novel leads with superior potency compared to common 7,9(11)-dienes like ganoderal A (IC50 ~43-46 μM) [2]. This scenario leverages the class-level evidence from Section 3, Evidence Item 2.

Anti-Inflammatory Mechanism Studies: Cytokine Inhibition in Macrophage Models

Researchers investigating novel anti-inflammatory mechanisms should use this compound to explore inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6). Its activity profile is distinct from that of ganoderic acid Y (an α-glucosidase inhibitor), making it a cleaner probe for inflammation pathways . The structural class has shown potent NO production inhibition (IC50 0.6 μM) [3], supporting its use in RAW264.7 macrophage assays. This scenario is derived from Section 3, Evidence Item 3.

SAR Studies on Lanostane Triterpenoids: Structural Benchmarking

Given its unique 23,27-epoxy-26-oic acid moiety, this compound serves as a critical benchmark in structure-activity relationship (SAR) studies of lanostane triterpenoids. It can be directly compared to analogs like ganoderic acid Y (lacks epoxy) and ganoderal A (lacks both epoxy and acid) to map pharmacophore contributions to cytotoxicity and anti-inflammatory activity [4]. This application stems from the direct structural comparison in Section 3, Evidence Item 1.

High-Purity Natural Product Studies: Source-Specific Pharmacology

For studies requiring unambiguous attribution of bioactivity, this compound's isolation from Pseudolarix kaempferi and its ≥98% purity provide a significant advantage over Ganoderma-derived triterpenoids, which may contain complex mixtures of ganoderic acids . This ensures that observed effects are not confounded by trace impurities, making it ideal for target identification and validation experiments. This application is based on Section 3, Evidence Item 4.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lanosta-7,9(11),23,25(27)-tetraen-26-oic acid, 23,27-epoxy-3-oxo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.